3-Phenylprop-2-enoyl cyanide

Beschreibung

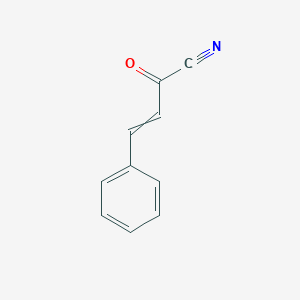

3-Phenylprop-2-enoyl cyanide (C₁₀H₇NO) is an α,β-unsaturated carbonyl compound characterized by a conjugated system comprising a phenyl group, a propenoyl backbone, and a cyanide substituent. This structure confers unique reactivity, particularly in nucleophilic additions and cycloadditions, making it valuable in organic synthesis for constructing heterocycles or functionalized aromatic systems. However, direct literature on its synthesis, applications, or properties is scarce, necessitating inferences from structurally analogous compounds like 3-phenylprop-2-enoyl chloride (C₉H₇ClO) and benzoyl cyanide (C₈H₅NO).

Eigenschaften

IUPAC Name |

3-phenylprop-2-enoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVSPHTLWSOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Oxo-4-phenyl-but-3-enenitril kann durch verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die oxidative Cyclisierung von 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrilen. Diese Transformation erfolgt über eine nucleophile intramolekulare Cyclisierung und beinhaltet die Oxidation der Anilinteils . Die Reaktion erfordert typischerweise die Verwendung von Oxidationsmitteln und spezifischer Reaktionsbedingungen, um hohe Ausbeuten zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Oxo-4-phenyl-but-3-enenitril kann ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Der Prozess würde hinsichtlich Effizienz, Ausbeute und Kosteneffizienz optimiert werden. Spezifische Details zu industriellen Produktionsmethoden sind nicht readily available, aber sie würden wahrscheinlich Standardverfahren der organischen Synthese und -ausrüstung beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Oxo-4-phenyl-but-3-enenitril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Phenylgruppe und die Nitril-Einheit können an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise Carbonsäuren liefern, während Reduktion Alkohole liefern kann.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 3-Phenylprop-2-enoyl cyanide serves as a building block in organic synthesis for creating complex molecules.

- Biology It is studied for its potential biological activity and interactions with enzymes and proteins.

- Medicine Researches investigate it for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Preparation Methods

The synthesis of this compound typically involves the reaction of cinnamaldehyde with cyanide sources under specific conditions. A common method is the nucleophilic addition of cyanide ions to cinnamaldehyde, catalyzed by bases like sodium cyanide or potassium cyanide in a solvent such as ethanol. Industrial production involves large-scale reactions using similar principles optimized for higher yields and purity, with carefully controlled reaction conditions like temperature, pressure, and solvent choice.

This compound has applications in medicinal chemistry and biochemistry.

Case Studies

While the provided search results do not include specific case studies focusing on the applications of this compound, they do offer insights into cyanide poisoning and related compounds.

- Lethal Cyanide Poisoning A blood cyanide concentration of 0.99 μg/ml was detected in one case . In another case, cyanide was found in the brain (1.3 μg/g), lung (0.8 μg/g), liver (1.6 μg/g), and gastric content (1.2 μg/g) .

- Feral Pig Control Cyanide has been explored for feral pig control . In one trial, pigs that consumed cyanide capsules died within 2 to 3 minutes . However, issues with bait consumption and the time to death were noted in other trials .

- Anti-nociceptive Activity Derivatives of phenylprop-2-enoyl, such as thiourea and urea derivatives, have been synthesized and evaluated for anti-nociceptive activity . One compound showed promising activity in acetic acid-, formalin-, and glutamate-induced pain in mice .

Data Table

Wirkmechanismus

The mechanism of action of 2-Oxo-4-phenyl-but-3-enenitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-phenylprop-2-enoyl cyanide with three analogues: 3-phenylprop-2-enoyl chloride, cinnamoyl chloride, and benzoyl cyanide. Key differences in reactivity, stability, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Reactivity Profile | Stability Considerations |

|---|---|---|---|---|---|

| This compound | C₁₀H₇NO | 157.17 | α,β-unsaturated carbonyl, CN | High electrophilicity; prone to nucleophilic attack (e.g., Michael addition) | Sensitive to moisture; may release HCN |

| 3-Phenylprop-2-enoyl chloride | C₉H₇ClO | 166.60 | α,β-unsaturated carbonyl, Cl | Reacts with nucleophiles (amines, alcohols) | Hydrolyzes readily in aqueous media |

| Cinnamoyl chloride | C₉H₇ClO | 166.60 | α,β-unsaturated carbonyl, Cl | Similar to 3-phenylprop-2-enoyl chloride | Hydrolysis-sensitive; requires anhydrous conditions |

| Benzoyl cyanide | C₈H₅NO | 143.13 | Aromatic carbonyl, CN | Electrophilic aromatic substitution; cyanide displacement | Thermally unstable; decomposes above 100°C |

Stability and Handling

- This compound: Likely hydrolyzes in humid environments, releasing toxic hydrogen cyanide (HCN). Storage under inert conditions (e.g., N₂ atmosphere) is critical .

- Chloride analogues: Hydrolyze to carboxylic acids (e.g., 3-phenylprop-2-enoic acid) but pose lower toxicity risks compared to cyanide derivatives.

- Benzoyl cyanide : Thermal instability limits its shelf life; decomposition products include benzoyl isocyanate and HCN.

Biologische Aktivität

Overview

3-Phenylprop-2-enoyl cyanide, also known as (2E)-3-phenylprop-2-enoyl cyanide, is an organic compound with significant biological activity. Its structure features a phenyl group attached to a prop-2-enoyl cyanide moiety, which imparts unique chemical properties that have garnered interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This compound primarily exerts its biological effects by inhibiting cytochrome c oxidase, a critical enzyme in the electron transport chain. The interaction occurs through the binding of the compound to the ferric ion (Fe³⁺) of cytochrome oxidase, leading to disruptions in cellular respiration and energy production. This inhibition can result in severe physiological effects, including rapid loss of consciousness and seizures upon acute exposure.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt cellular respiration in microorganisms.

2. Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells by targeting mitochondrial functions and disrupting energy metabolism.

3. Toxicological Effects

Due to its cyanide content, this compound is highly toxic. Case studies have documented fatalities resulting from cyanide poisoning, emphasizing the need for caution in handling this compound .

Case Studies

Several case studies highlight the dangers associated with cyanide compounds:

- Case Study 1: A combined suicide and homicide incident involved the use of a cyanide-based pest control poison leading to multiple fatalities. The rapid onset of symptoms underscored the lethal potential of cyanides .

- Case Study 2: Another study reported five cases of cyanide fatalities occurring within months, illustrating the compound's rapid action as a poison and its implications for public health and safety .

Research Findings

Recent research has focused on understanding the structure-activity relationships (SAR) of compounds like this compound. Key findings include:

Q & A

Q. What strategies can mitigate data discrepancies in cyanide quantification when analyzing degradation products of this compound?

- Data Validation : Use Relative Percent Difference (RPD ≤ 35%) for duplicate samples and spike recovery tests (85–115% acceptance). For heterogeneous matrices, apply 2× Quantitation Limit (QL) thresholds .

- Example : If Sample A = 50 µg/L and Sample B = 65 µg/L, RPD = 27% (<35%), indicating acceptable variability .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in asymmetric Michael additions. Optimize enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Case Study : L-Proline-mediated catalysis achieves ~85% ee in β-cyano carbonyl systems .

Q. What computational methods are suitable for modeling the reaction pathways of this compound in prebiotic chemistry scenarios?

- Modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts activation energies for cyanide elimination (~25 kcal/mol). Molecular dynamics (MD) simulations in aqueous environments reveal hydrolysis half-lives (<24 hrs at pH 7) .

Q. How does the presence of electron-withdrawing groups affect the stability of this compound under acidic vs. basic conditions?

- Stability Studies :

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 2 (HCl) | 3 hrs | Cinnamic acid + HCN |

| pH 10 (NaOH) | 15 min | Benzaldehyde derivatives |

Q. What interdisciplinary approaches are needed to study the biological interactions of this compound metabolites?

- Workflow :

Synthesis : Prepare -labeled analogs for tracer studies.

Analytical : LC-MS/MS quantifies metabolites (LOD: 0.01 ng/mL).

Biological Assays : Test cytochrome c oxidase inhibition (IC ~10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.